5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a significant reaction in the synthesis of thiophene derivatives . This reaction can be catalyzed using a radical approach .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Research on derivatives of 5-Fluoro-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde, specifically novel bioactive molecules synthesized from chalcone derivatives, has shown promising antimicrobial and antioxidant activities. These compounds, obtained through the Claisen–Schmidt condensation reaction, exhibited remarkable activities against various microbes and free radicals, outperforming standard drugs in some cases. This indicates potential applications in developing new antimicrobial and antioxidant agents (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Biological Evaluation and Catalytic Activity
Another study focused on the synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions, revealing their significant biological activities, including antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This research underscores the potential of these compounds in medical applications, particularly in treating infections and inflammation (Shaukat Ali et al., 2013).
Glucose Electrooxidation for Fuel Cells
The development of organic-based metal-free catalysts for fuel cells led to the synthesis of novel indole derivatives, which were evaluated for glucose electrooxidation activity. These studies contribute to the search for environmentally friendly catalysts in the energy sector, particularly for direct glucose fuel cells (AlizaiMuhammad Hamad et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
Research into 2-(thiophen-2-yl)-1H-indoles as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has identified compounds with significant inhibition potency. These findings are crucial for developing new therapeutic agents for HIV/AIDS, addressing the urgent need for more effective treatments (M. El‐Hussieny et al., 2019).
Novel Fluorescent Sensors
The synthesis of 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) demonstrated its application as a novel fluorescent sensor for ferric ions. This work highlights the potential of such compounds in developing sensitive and selective sensors for metal ions, which are crucial in environmental monitoring and biomedical diagnostics (Qiang Zhang et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-fluoro-2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYPADOTVXALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.